Comparison of PurE Enzyme Inhibition: Target Compound Core vs. 3-Chlorobenzamide Analog
While a direct measurement for the target compound N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is not available from permissible sources, a head-to-head is not possible. Instead, a class-level inference can be made using a close analog 3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide. This analog, sharing the exact 2,5-dichlorophenyl-oxadiazole core but with a different acetamide side chain, exhibited weak inhibition of Bacillus anthracis PurE at 19% at a concentration of 10 µM [1]. This quantitative benchmark for the core scaffold suggests that the target compound's unique phenoxyacetamide side chain must be rigorously maintained, as even the potent analogs in this class achieved MIC values between 0.05 and 0.15 µg/mL against B. anthracis [1]. This constitutes a class-level inference that the side chain is a critical potency determinant.
| Evidence Dimension | Enzyme Inhibition (% inhibition at a given concentration) |
|---|---|
| Target Compound Data | Not available from permissible primary sources |
| Comparator Or Baseline | 3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: 19% inhibition at 0.010 mM (10 µM) |
| Quantified Difference | Not calculable for the target compound; comparator establishes a weak inhibition baseline for the core scaffold. |
| Conditions | Thermal shift assay and UV-based enzymatic activity assay; compound concentration 0.010 mM against Bacillus anthracis PurE [1] |
Why This Matters
The quantified weak inhibition of the core scaffold analog informs procurement by demonstrating that any deviation from the precise 2-phenoxyacetamide side chain can result in the difference between a weakly active (19% inhibition) and a potentially potent (MIC 0.05 µg/mL) antimicrobial agent, emphasizing the need for exact structural fidelity.
- [1] Kim, A., Wolf, N., Zhu, T., Johnson, M., Deng, J., Cook, J., & Fung, L. (2015). Identification of Bacillus anthracis PurE inhibitors with antimicrobial activity. Bioorganic & Medicinal Chemistry, 23(7), 1492–1499. View Source
